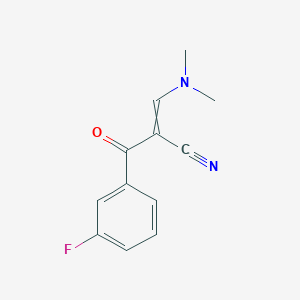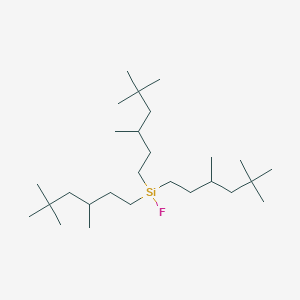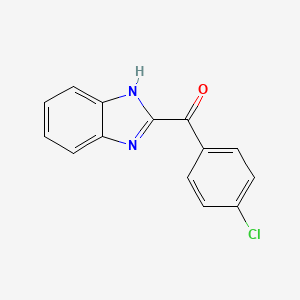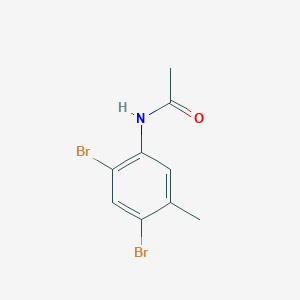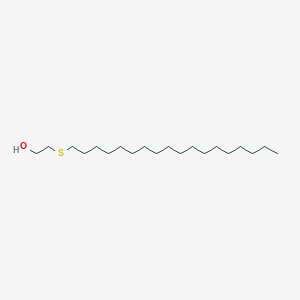
2-(Octadecylsulfanyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Octadecylsulfanyl)ethan-1-ol is an organic compound characterized by the presence of a long alkyl chain (octadecyl group) attached to a sulfur atom, which is further connected to an ethan-1-ol group This compound falls under the category of alcohols due to the presence of the hydroxyl (OH) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadecylsulfanyl)ethan-1-ol typically involves the reaction of octadecyl mercaptan with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}{18}\text{H}{37}\text{SH} + \text{C}2\text{H}4\text{O} \rightarrow \text{C}{18}\text{H}{37}\text{S}\text{CH}_2\text{CH}_2\text{OH} ]
In this reaction, octadecyl mercaptan (C18H37SH) reacts with ethylene oxide (C2H4O) to form this compound (C20H42OS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized reactors and purification techniques to obtain the final product.
化学反应分析
Types of Reactions
2-(Octadecylsulfanyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of octadecylsulfanyl acetic acid.
Reduction: Formation of octadecylsulfanyl ethane.
Substitution: Formation of octadecylsulfanyl ethyl chloride or bromide.
科学研究应用
2-(Octadecylsulfanyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
作用机制
The mechanism of action of 2-(Octadecylsulfanyl)ethan-1-ol involves its interaction with lipid membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function. These interactions are crucial in its applications in drug delivery and membrane studies.
相似化合物的比较
Similar Compounds
2-(Dodecylsulfanyl)ethan-1-ol: Similar structure with a shorter alkyl chain (dodecyl group).
2-(Hexadecylsulfanyl)ethan-1-ol: Similar structure with a hexadecyl group.
2-(Tetradecylsulfanyl)ethan-1-ol: Contains a tetradecyl group.
Uniqueness
2-(Octadecylsulfanyl)ethan-1-ol is unique due to its longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective in applications requiring strong surfactant properties. Its ability to integrate into lipid bilayers and interact with proteins makes it valuable in biological and medical research.
属性
CAS 编号 |
26535-62-6 |
|---|---|
分子式 |
C20H42OS |
分子量 |
330.6 g/mol |
IUPAC 名称 |
2-octadecylsulfanylethanol |
InChI |
InChI=1S/C20H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3 |
InChI 键 |
FHDOHGWCPQVESM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCSCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
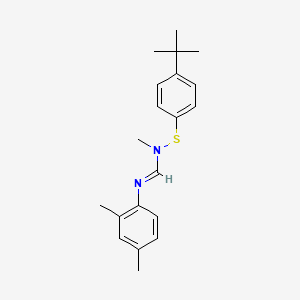
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)
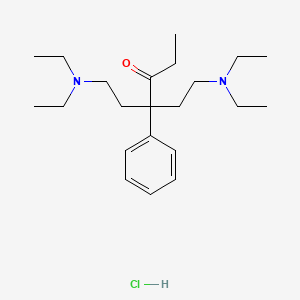
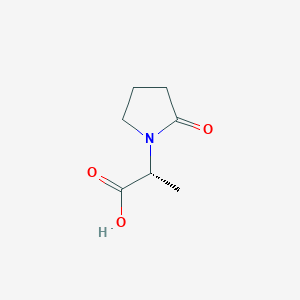
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
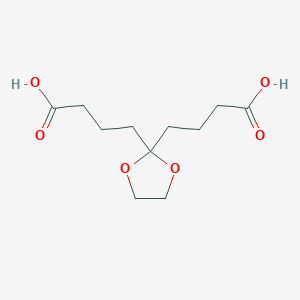
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
